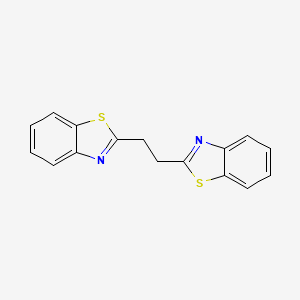![molecular formula C23H27N3O3 B6118967 2-(4-TERT-BUTYL-2-METHYLPHENOXY)-N'-[(3E)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6118967.png)
2-(4-TERT-BUTYL-2-METHYLPHENOXY)-N'-[(3E)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with tert-butyl and methyl groups, linked to an indole derivative through an acetohydrazide moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-tert-butyl-2-methylphenol, which is then reacted with an appropriate halogenated compound to form the phenoxy intermediate.
Indole Derivative Synthesis: The indole derivative is synthesized through a series of reactions starting from aniline derivatives, involving cyclization and functional group modifications.
Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the indole derivative using acetohydrazide under controlled conditions, typically in the presence of a catalyst and under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield hydrazine derivatives or reduced phenoxy compounds.
Substitution: The phenoxy and indole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and indole moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Similar phenoxy structure but lacks the indole and acetohydrazide moieties.
N’-[(3E)-1,5-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide: Contains the indole and acetohydrazide moieties but lacks the phenoxy group.
Uniqueness
The uniqueness of 2-(4-tert-Butyl-2-methylphenoxy)-N’-[(3E)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide lies in its combined structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14-7-9-18-17(11-14)21(22(28)26(18)6)25-24-20(27)13-29-19-10-8-16(12-15(19)2)23(3,4)5/h7-12,28H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECICLUUZWMUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=C(C=C(C=C3)C(C)(C)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-methylfuran-2-carboxamide](/img/structure/B6118909.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)

![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]acetamide](/img/structure/B6118916.png)
![3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE](/img/structure/B6118924.png)

![N-[(3-ethoxyphenyl)methyl]-1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethanamine](/img/structure/B6118974.png)
![2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6118979.png)

![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B6119004.png)
